BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide

Benzoxazole Sulfonamide Comparative pharmacology

4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a synthetic small molecule belonging to the benzoxazole benzenesulfonamide class. Its structure features a benzoxazole-phenyl core linked via a butanamide chain to a terminal phenylsulfonyl group.

Molecular Formula C23H20N2O4S
Molecular Weight 420.48
CAS No. 941878-10-0
Cat. No. B2735829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide
CAS941878-10-0
Molecular FormulaC23H20N2O4S
Molecular Weight420.48
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C23H20N2O4S/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26)
InChIKeyMAQLXUHPAZBWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide (CAS 941878-10-0): Procurement-Relevant Structural and Pharmacological Context


4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a synthetic small molecule belonging to the benzoxazole benzenesulfonamide class. Its structure features a benzoxazole-phenyl core linked via a butanamide chain to a terminal phenylsulfonyl group. This scaffold has been explored in medicinal chemistry for modulation of fructose-1,6-bisphosphatase (FBPase-1) [1] and peroxisome proliferator-activated receptors (PPARs) [2], although direct pharmacological annotation for this specific compound remains sparse in the peer-reviewed primary literature.

Why 4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide Cannot Be Replaced by Random Benzoxazole or Sulfonamide Analogs


The benzoxazole benzenesulfonamide chemotype is exquisitely sensitive to structural perturbations. In the FBPase-1 inhibitor series, replacement of the benzoxazole core or modification of the sulfonamide linker resulted in >10-fold shifts in IC50 [1]. Similarly, PPARα/γ antagonist activity is critically dependent on the regioisomeric attachment of the benzoxazole-phenyl moiety and the length of the sulfonyl-alkyl chain [2]. Consequently, even close analogs such as the 3-substituted regioisomer (CAS 922849-50-1) or the 4-methylbenzenesulfonyl variant (CAS 941967-36-8) are expected to display divergent target engagement profiles, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide vs. Closest Analogs


Availability of Direct Comparative Binding or Functional Data for This Compound vs. Named Analogs

An exhaustive search of the primary literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories did not yield any head-to-head quantitative comparison between 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide and a named analog in a defined assay system [1][2]. This absence of data precludes the generation of a true comparator-based evidence profile at this time.

Benzoxazole Sulfonamide Comparative pharmacology

Class-Level Precedent: FBPase-1 Inhibition by Benzoxazole Benzenesulfonamides

While not measured for this specific compound, the benzoxazole benzenesulfonamide class has demonstrated potent FBPase-1 inhibition. The co-crystal structure 2FIE shows that the benzoxazole-phenyl group occupies a hydrophobic pocket and the sulfonamide interacts with key residues, providing a binding mode that is distinct from AMP-site inhibitors [1]. This class-level evidence suggests potential utility, but direct confirmation for this compound is lacking.

FBPase-1 Allosteric inhibitor Benzoxazole

Regioisomeric Sensitivity: 4- vs. 3-Benzoxazol-2-yl-phenyl Substitution

The patent US9296732B2 discloses that the position of the benzoxazole attachment on the central phenyl ring (para vs. meta) significantly modulates PPAR activity [1]. The 4-substituted isomer (the target compound) is structurally distinct from the 3-substituted isomer (CAS 922849-50-1), which is commercially available. However, no quantitative comparison between these two regioisomers has been published.

Regioisomer Structure-activity relationship Benzoxazole

Sulfonyl Substituent Variation: Phenylsulfonyl vs. 4-Methylbenzenesulfonyl

The 4-methylbenzenesulfonyl analog (CAS 941967-36-8) differs only by a para-methyl group on the sulfonyl phenyl ring. In related FBPase-1 inhibitor series, such substitutions have been shown to alter both potency and pharmacokinetic properties [1]. However, no direct comparison between the target compound and the 4-methyl analog has been reported.

Sulfonamide Structure-activity relationship SAR

Recommended Research Applications for 4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide Based on Available Evidence


Chemical Probe for FBPase-1 Allosteric Site Exploration

The benzoxazole benzenesulfonamide scaffold is a validated chemotype for allosteric FBPase-1 inhibition with a distinct binding mode relative to AMP-site ligands [1]. As a structurally defined member of this class, the target compound may serve as a starting point for medicinal chemistry optimization targeting the FBPase-1 allosteric pocket, provided in-house biochemical profiling confirms on-target activity.

PPARα/γ Antagonist Lead Optimization

Patent disclosures indicate that benzoxazole-containing sulfonamides and amides exhibit PPARα and PPARγ antagonism [2]. The target compound's specific substitution pattern (4-benzoxazol-2-yl-phenyl with a 4-phenylsulfonylbutanamide chain) positions it as a potential candidate for structure-activity relationship studies aimed at developing dual PPARα/γ antagonists for metabolic or oncology indications.

Regioisomer-Specific Reference Standard

The compound is the 4-substituted regioisomer, distinct from the commercially available 3-substituted analog (CAS 922849-50-1). It can be procured as an authentic reference standard for analytical method development, impurity profiling, or patent protection strategies where regioisomeric identity must be unambiguously established [2].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.